3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a piperidine ring, and a thiadiazole moiety
Properties
IUPAC Name |
3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-19-20-16(25-11)13-6-4-8-21(10-13)17(22)14-9-12-5-2-3-7-15(12)24-18(14)23/h2-3,5,7,9,13H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLMVDNSLSMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves the reaction of the chromenone derivative with piperidine under controlled temperature and solvent conditions.
Attachment of the thiadiazole moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole moiety participates in nucleophilic substitutions and cycloadditions due to its electron-deficient nature.
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Nucleophilic Substitution :
The C-2 position of the thiadiazole ring undergoes substitution with amines or hydrazines. For example, reaction with methylhydrazine yields 5-methyl-2-hydrazinyl-1,3,4-thiadiazole derivatives, confirmed via LC-MS and -NMR .
Conditions : Ethanol, reflux (12–24 hrs).
Yield : 65–78% . -
Oxidation :
Controlled oxidation with HO/acetic acid converts the thiadiazole sulfur to sulfoxide, modifying electronic properties without ring cleavage.
Key Data :Reagent Product IR (cm) HO Sulfoxide derivative 1045 (S=O)
Piperidine-Carbonyl Reactivity
The piperidine-linked carbonyl group engages in acyl transfer and condensation reactions.
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Aminolysis :
Reacts with primary amines (e.g., benzylamine) to form amides.
Example :Conditions : DCM, RT, 6 hrs.
Yield : 82% (HPLC purity >95%). -
Reduction :
LiAlH reduces the carbonyl to a hydroxymethylene group:Key Data :
-NMR (DMSO-): δ 4.12 (bs, 1H, OH), 3.78 (d, 2H, CH).
Chromenone Moieties
The chromenone (coumarin) system undergoes electrophilic substitution and ring-opening reactions.
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Electrophilic Substitution :
Nitration at C-6 position using HNO/HSO: -
Ring-Opening with Hydrazines :
Hydrazine hydrate cleaves the lactone ring, forming hydrazide intermediates :
Multi-Component Reactions
Ultrasound-assisted three-component reactions optimize efficiency in synthesizing hybrid derivatives.
-
Example Synthesis :
Reacting 3-acetylchromenone, thiosemicarbazide, and hydrazonoyl halides under ultrasound yields 3-thiazolylcoumarins :
Conditions : EtOH, chitosan catalyst, 25°C, 10–30 min.
Yield : 72–89% .Key Spectral Data :
Compound -NMR (δ, ppm) IR (cm) 6a 2.25 (s, CH), 7.92 (s, H) 1726 (C=O), 1590 (C=N)
Biological Activity-Driven Modifications
Structural tuning enhances pharmacological properties:
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Thiadiazole-Chromenone Conjugates :
Derivatives with electron-donating groups (e.g., –OCH) show improved cytotoxic activity (IC = 4.27 µg/mL against SK-MEL-2) .
Structure-Activity Relationship :
Analytical Validation
Reaction outcomes are validated via:
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HPLC : Purity >95% for acylated derivatives.
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NMR/IR : Confirmed functional group transformations (e.g., C=O reduction to CHOH) .
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Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 366.37 for parent compound).
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Experimental protocols emphasize green chemistry principles (e.g., ultrasound, biodegradable catalysts) , aligning with modern synthetic trends.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, which include compounds structurally related to 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. A review noted that certain thiadiazole derivatives exhibited IC50 values as low as 0.74 µg/mL against human colon cancer cells (HCT116) and other tumor lines . The structural features of the compound may enhance its interactions with biological targets involved in cancer progression.
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes. For example, related thiadiazole compounds have been studied for their ability to inhibit kidney-type glutaminase (GLS), an enzyme implicated in cancer metabolism. Research indicates that some thiadiazole derivatives can selectively inhibit GLS activity by stabilizing inactive forms of the enzyme . This mechanism could be vital for developing targeted therapies for cancers that rely on glutamine metabolism.
Synthesis and Structural Optimization
The synthesis of 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity. The compound is synthesized through a series of reactions starting from readily available precursors. Notably, the incorporation of the thiadiazole moiety is crucial for imparting biological activity .
Case Studies
- Thiadiazole Derivatives in Cancer Research : A series of studies have systematically evaluated the anticancer activity of thiadiazole derivatives. For instance, a derivative with a similar structure showed significant inhibition of cell growth in various cancer cell lines with promising selectivity profiles .
- GLS Inhibition : Another study focused on the structural optimization of thiadiazole-based compounds to enhance their potency against GLS. The findings revealed that specific modifications could significantly increase inhibitory activity while maintaining selectivity over other related enzymes .
Mechanism of Action
The mechanism of action of 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one: Unique due to its specific combination of functional groups.
Other chromenone derivatives: May lack the piperidine or thiadiazole moieties, resulting in different properties and applications.
Piperidine derivatives: Often used in medicinal chemistry but may not possess the chromenone core.
Thiadiazole derivatives: Known for their bioactivity but may not have the combined structural features of the target compound.
Uniqueness
The uniqueness of 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one lies in its multi-functional structure, which imparts a diverse range of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel hybrid molecule that combines the structural motifs of thiadiazole and coumarin. This combination is expected to enhance its biological activity, particularly in anticancer and antimicrobial applications. The biological activity of this compound has been the subject of various studies, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a coumarin moiety linked to a thiadiazole-piperidine unit. The presence of the thiadiazole ring is significant as it has been associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cells:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| 4i | HepG2 | 9.6 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the potency of these compounds in inducing cell death in malignant cells .
The mechanism by which these compounds exert their anticancer effects involves several pathways:
- Cell Cycle Arrest : Compounds like 4e and 4i induce cell cycle arrest at different phases, which prevents cancer cells from proliferating.
- Apoptosis Induction : The increase in the Bax/Bcl-2 ratio suggests that these compounds promote apoptosis through mitochondrial pathways.
- Inhibition of Key Proteins : Some studies indicate that thiadiazole derivatives can inhibit proteins involved in tumor growth and metastasis .
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives, including those based on piperidine. These compounds were tested against several cancer cell lines, revealing that modifications to the piperidine ring significantly affected their cytotoxic properties. For example:
- Modification with Lipophilic Groups : Enhancements in anticancer activity were observed when lipophilic groups were added to the piperidine moiety.
- Comparative Analysis : The effectiveness of these compounds was compared to traditional chemotherapeutics like 5-Fluorouracil, showing superior selectivity towards cancer cells over normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Thiadiazole Ring : Substituents on the thiadiazole ring significantly influence cytotoxicity.
- Piperidine Modifications : Variations in the piperidine structure lead to different biological outcomes; for instance, benzyl substitutions enhance lipophilicity and cellular uptake.
- Coumarin Linkage : The coumarin component has been shown to contribute to the overall biological efficacy by facilitating interactions with cellular targets .
Q & A
Q. What synthetic routes are recommended for preparing 3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, and what are the critical intermediates?
The synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with a functionalized piperidine-thiadiazole intermediate. Key steps include:
- Step 1 : Synthesis of 2-oxo-2H-chromene-3-carbohydrazide (via condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of piperidine) .
- Step 2 : Cyclization with carbon disulfide (CS₂) to form the 1,3,4-thiadiazole ring, followed by bromination or chlorination for reactivity .
- Step 3 : Condensation with a piperidine derivative (e.g., 5-methyl-1,3,4-thiadiazol-2-yl piperidine) using coupling reagents like DCC/DMAP or nucleophilic substitution .
- Critical Intermediates : 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and substituted piperidines are pivotal for subsequent functionalization .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization involves:
- Spectroscopy :
- Elemental Analysis : C, H, N, and S percentages are matched with theoretical values to verify purity .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using:
- MIC (Minimum Inhibitory Concentration) : Broth dilution method (μg/mL) .
- Zone of Inhibition : Agar diffusion assay (mm) .
- Results : Compounds with electron-withdrawing groups on the thiadiazole ring show enhanced activity (MIC: 8–32 μg/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to optimize antimicrobial efficacy?
- Substituent Variation : Introduce halogen (Cl, F) or methoxy groups on the coumarin or thiadiazole rings to modulate lipophilicity and electron density .
- Piperidine Modifications : Replace 5-methyl-thiadiazole with 5-amino-thiadiazole to enhance hydrogen bonding with microbial targets .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values. For example, increased logP improves activity against S. aureus but reduces solubility .
Q. How should contradictory activity data (e.g., high MIC but low zone of inhibition) be resolved?
- Experimental Replicates : Ensure ≥3 independent assays to rule out technical variability .
- Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Membrane Permeability : Use fluorescence probes (e.g., propidium iodide) to assess compound penetration into bacterial cells .
Q. What strategies are recommended for evaluating stability and reactivity under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48 hours. Coumarin derivatives are prone to hydrolysis at pH > 7 .
- Metabolic Stability : Use liver microsome assays to predict in vivo half-life. Piperidine-thiadiazole hybrids may undergo CYP3A4-mediated oxidation .
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect thiol-reactive metabolites via LC-MS .
Q. How can computational methods enhance experimental design for target identification?
- Molecular Docking : Model the compound against microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize residues with high binding energy (e.g., ASP73, ARG136) .
- ADMET Prediction : Use SwissADME to optimize bioavailability. Ideal properties include logP < 3.5 and TPSA < 140 Ų .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
